1-(3-Amino-2-methylphenyl)imidazolidin-2-one
Overview
Description
“1-(3-Amino-2-methylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C10H13N3O. It’s a derivative of imidazolidin-2-ones, which are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Synthesis Analysis
Imidazolidin-2-ones and their analogues can be synthesized through various methods. Some of the most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Molecular Structure Analysis
The molecule contains a total of 34 bonds. There are 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . For instance, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .Scientific Research Applications
Skeletal Modifications in Bioactive Oligopeptides
Imidazolidin-4-ones, closely related to 1-(3-Amino-2-methylphenyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. A study demonstrated stereoselective imidazolidin-4-one formation involving primaquine alpha-aminoamides and substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in this process (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Calcium Overload Inhibition and Antioxidant Activity
Thiazolidinone derivatives, including structures related to this compound, have been identified as novel Ca(2+) antagonists with both calcium overload inhibition and antioxidant activities. These compounds showed potent activity in vivo for improving coronary blood flow, with specific structural features enhancing their effectiveness (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).
Corrosion Inhibition Efficiency
The corrosion inhibition efficiency of imidazoline and its derivatives, including structures similar to this compound, has been explored through electrochemical behavior analysis in acid media. This research provides insights into the protective capabilities of imidazoline derivatives against corrosion, emphasizing the influence of molecular structure on efficiency (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Gold(I)-Catalyzed Intermolecular Hydroamination
Gold(I) complexes catalyze the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including imidazolidin-2-ones. This process yields high regioselectivity and excellent yields, demonstrating the applicability of gold(I) catalysis in synthesizing structurally complex imidazolidin-2-one derivatives (Zhang, Lee, & Widenhoefer, 2009).
Antinociceptive Effects of Hydantoin Derivatives
Hydantoin derivatives, structurally akin to this compound, have been studied for their psychopharmacological properties, including antinociceptive effects in mice. These findings contribute to understanding the therapeutic potential of imidazolidine derivatives in pain management (Queiroz et al., 2015).
Properties
IUPAC Name |
1-(3-amino-2-methylphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-4H,5-6,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINVJIAPIKOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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